2-(3,5-Dichlorophenoxy)ethylamine
Overview
Description
2-(3,5-Dichlorophenoxy)ethylamine is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as 2-(3,5-Dichlorophenoxy)ethylamine hydrochloride or DCPA amine. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)ethylamine is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells by activating the p53 pathway, which is a key regulator of cell death. In herbicidal activity, 2-(3,5-Dichlorophenoxy)ethylamine is believed to interfere with the plant hormone auxin, which is essential for plant growth and development.
Biochemical and Physiological Effects:
Several studies have shown that 2-(3,5-Dichlorophenoxy)ethylamine can induce apoptosis in cancer cells by activating the p53 pathway. In herbicidal activity, this compound is believed to interfere with the plant hormone auxin, leading to the inhibition of plant growth and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,5-Dichlorophenoxy)ethylamine in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized using standard laboratory techniques. However, one of the main limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research on 2-(3,5-Dichlorophenoxy)ethylamine. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anti-cancer agent. In agriculture, more research is needed to determine the herbicidal activity of this compound on various plant species. In industry, further studies are needed to determine the potential applications of this compound as a precursor for the synthesis of various chemicals.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)ethylamine has been extensively researched for its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-cancer agent. Several studies have shown that 2-(3,5-Dichlorophenoxy)ethylamine can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-(3,5-Dichlorophenoxy)ethylamine has been studied for its potential use as a herbicide. This compound is a structural analogue of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. Several studies have shown that 2-(3,5-Dichlorophenoxy)ethylamine has similar herbicidal activity to 2,4-D, making it a potential alternative to this widely used herbicide.
In industry, 2-(3,5-Dichlorophenoxy)ethylamine has been studied for its potential use as a precursor for the synthesis of various chemicals, including pharmaceutical intermediates and agrochemicals.
properties
IUPAC Name |
2-(3,5-dichlorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQDWMDXIGLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218109 | |
Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67883-07-2 | |
Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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